Product packaging for N-Benzyl-L-tyrosine(Cat. No.:CAS No. 75768-66-0)

N-Benzyl-L-tyrosine

Cat. No.: B114872
CAS No.: 75768-66-0
M. Wt: 271.31 g/mol
InChI Key: WUTPXBXSEMJIDW-HNNXBMFYSA-N
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Description

Contextualization within Amino Acid Derivatives Research

The study of amino acid derivatives is a cornerstone of modern biochemical and pharmaceutical research. These modified amino acids are instrumental in a variety of scientific pursuits, from the synthesis of novel peptides to the investigation of metabolic pathways. chemimpex.commedchemexpress.comchemsrc.com By altering the fundamental structure of an amino acid like L-tyrosine, scientists can fine-tune its properties to achieve enhanced stability, solubility, or biological activity. chemimpex.com

Amino acid derivatives, as a class, are recognized for their potential to influence physiological processes. Research has indicated their role in modulating the secretion of anabolic hormones, serving as a fuel source during physical exertion, and supporting cognitive function under stress. medchemexpress.comchemsrc.com The introduction of a benzyl (B1604629) group to L-tyrosine is a strategic modification that leverages the chemical attributes of both the amino acid and the benzyl moiety. This positions N-Benzyl-L-tyrosine and its related compounds as valuable tools for developing new therapeutic agents and research probes.

Significance of Benzyl-Substituted Tyrosine Derivatives as Research Probes and Precursors

Benzyl-substituted tyrosine derivatives, including this compound, have emerged as significant molecules in scientific investigation, primarily serving as versatile research probes and essential precursors in complex chemical syntheses.

As research probes, these compounds can be engineered to possess specific signaling capabilities. For instance, a derivative of this compound, (S)-3-(4-hydroxyphenyl)-2-((4-nitrobenzyl)amino)propanoic acid, has been developed as a fluorescent molecular probe. researchgate.net This particular compound demonstrates the ability to act as a differential fluorescent sensor for iodide and fluoride (B91410) ions depending on the solvent system and also functions as a reversible chromogenic pH indicator. researchgate.net This dual functionality underscores the potential of the this compound framework in the creation of sophisticated analytical tools.

In their capacity as precursors, benzyl-substituted tyrosine derivatives are foundational building blocks for a wide array of more complex molecules. O-Benzyl-L-tyrosine, a closely related compound, is a key precursor in the synthesis of various pharmaceuticals. chemimpex.com Similarly, N-Benzoyl-L-tyrosine serves as a building block in the creation of peptides and proteins. ontosight.ai Research has also shown that derivatives of N-(2-benzoylphenyl)-L-tyrosine, synthesized from L-tyrosine, exhibit potent antidiabetic and antihyperlipidemic properties in preclinical models. nih.gov

Furthermore, the benzyl group itself is a widely used protecting group in peptide chemistry. researchgate.net Its strategic use and subsequent removal are critical steps in the multi-stage synthesis of complex peptides and other bioactive molecules. The development of radiolabeled compounds for medical imaging, such as O-(2'-[18F]fluoroethyl)-l-tyrosine for Positron Emission Tomography (PET), also relies on precursors derived from L-tyrosine, in this case, a nickel(II) complex of an alkylated Schiff base. nih.govresearchgate.net A patented method for synthesizing an intermediate of the drug tiropramide (B1683179) hydrochloride also begins with L-tyrosine and involves a benzoylated derivative, highlighting the industrial relevance of these precursors. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO3 B114872 N-Benzyl-L-tyrosine CAS No. 75768-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14-8-6-12(7-9-14)10-15(16(19)20)17-11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2,(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTPXBXSEMJIDW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75768-66-0
Record name N-BENZYL-L-TYROSINE
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Synthetic Methodologies and Chemical Transformations of N Benzyl L Tyrosine and Analogues

Strategies for N- and O-Benzylation of L-Tyrosine

Direct benzylation of L-tyrosine can lead to a mixture of N-benzylated, O-benzylated, and N,O-dibenzylated products. To achieve selectivity, specific synthetic strategies are employed, often involving the protection of other reactive sites on the amino acid.

A notable method for the selective O-benzylation of the phenolic hydroxyl group of L-tyrosine involves the formation of a copper (II) complex. mdpi.commtu.edu This strategy effectively masks the amino and carboxyl groups, leaving the phenolic hydroxyl group available for reaction. The process typically begins by dissolving L-tyrosine in a basic solution, such as aqueous sodium hydroxide (B78521) (NaOH). mtu.edu A solution of copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) is then added, leading to the formation of a blue copper-tyrosine complex. mtu.edu This complex formation protects the α-amino and carboxyl functions.

The subsequent reaction with benzyl (B1604629) bromide under heated conditions allows for the selective alkylation of the phenolic oxygen, yielding O-benzyl-L-tyrosine. mdpi.commtu.edu This method is advantageous as it circumvents the need for separate protection and deprotection steps for the amino and carboxyl groups during the O-benzylation stage. mdpi.com

The Williamson ether synthesis is a common and versatile method for forming the O-benzyl ether on the tyrosine side chain. nih.gov This reaction is typically performed on an L-tyrosine derivative where the amino and carboxyl groups are already protected. For instance, N-Boc-L-tyrosine methyl ester can be reacted with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.govgoogle.com

Commonly used bases include potassium carbonate (K₂CO₃) or sodium methoxide. nih.govgoogle.com The reaction is often facilitated by a catalyst like sodium iodide or tetrabutylammonium (B224687) iodide and carried out in a suitable organic solvent such as acetone (B3395972) or methanol (B129727) under reflux conditions. nih.govgoogle.com This approach, however, necessitates subsequent steps to deprotect the amino group and hydrolyze the ester to obtain the final O-benzyl-L-tyrosine. google.com

Benzylation via Copper Complex Formation

Role of Protecting Groups in Regioselective Synthesis

Protecting the α-amino group is a crucial first step in many synthetic routes to prevent its unwanted reaction during subsequent transformations, such as O-alkylation or esterification. academie-sciences.fracademie-sciences.fr Several protecting groups are standard in peptide chemistry.

N-tert-Butoxycarbonyl (N-Boc): The Boc group is widely used due to its stability under basic conditions and its straightforward removal with acid. mdpi.comacademie-sciences.fr It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium hydroxide, sodium bicarbonate, or triethylamine (B128534) in a solvent system such as dioxane/water. mdpi.commtu.edu

N-9-Fluorenylmethyloxycarbonyl (N-Fmoc): The Fmoc group is another cornerstone of modern peptide synthesis, particularly in solid-phase synthesis (SPPS). thieme-connect.degoogle.com It is stable to acidic conditions but is readily cleaved by a mild base, such as piperidine (B6355638). This orthogonality to acid-labile protecting groups like Boc and t-butyl ethers is highly advantageous. thieme-connect.de

N-Benzyloxycarbonyl (Cbz): The Cbz group, introduced using benzyl chloroformate, is stable to mildly acidic and basic conditions. prepchem.com It is typically removed by catalytic hydrogenolysis, a method that can also affect other groups like O-benzyl ethers, requiring careful planning of the synthetic route.

Table 1: Common N-Protection Strategies for L-Tyrosine

Protecting GroupReagentTypical ConditionsReference(s)
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., NaOH, NaHCO₃), Dioxane/Water mdpi.commtu.edu
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., Na₂CO₃), Dioxane/Water thieme-connect.degoogle.com
Cbz Benzyl ChloroformateBase (e.g., NaOH), Water/Organic Solvent prepchem.com

The phenolic hydroxyl group of tyrosine is acidic and nucleophilic, necessitating protection to prevent side reactions during peptide coupling or other transformations. thieme-connect.de

O-Benzyl (Bzl) Ether: The benzyl group is a common choice for protecting the phenolic hydroxyl of tyrosine. nih.govacademie-sciences.fr It is stable under the basic conditions used for Fmoc deprotection and the acidic conditions for Boc deprotection. thieme-connect.de As described in the Williamson ether synthesis, it is introduced using a benzyl halide and a base. nih.gov The synthesis of N-benzyloxycarbonyl-O-benzyl-L-tyrosine is a classic example where both the N- and O-positions are protected with benzyl-based groups. prepchem.com

The ability to selectively remove one protecting group while leaving others intact, known as an orthogonal strategy, is essential for complex multi-step syntheses. thieme-connect.deacs.org

Acidolysis: Acid-labile groups are removed using strong acids. The N-Boc group is efficiently cleaved by treatment with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. academie-sciences.fracademie-sciences.frgoogle.com This condition generally leaves O-benzyl ethers intact.

Basal Cleavage: Base-labile groups like Fmoc are removed with a mild organic base, most commonly piperidine in a solvent like DMF.

Hydrogenolysis: Groups like Cbz and O-benzyl ethers are susceptible to cleavage by catalytic hydrogenation (e.g., H₂ over a palladium catalyst). This method's utility depends on the absence of other reducible functional groups in the molecule.

The selective cleavage of O-benzyl and N-Boc groups using trifluoroacetic acid or hydrogen chloride is a common final step in the synthesis of various L-DOPA and tyrosine derivatives. academie-sciences.fracademie-sciences.fr

O-Protection Strategies (e.g., O-Benzyl Ether)

Advanced Synthetic Routes for Complex N-Benzyl-L-Tyrosine Derivatives

The structural modification of this compound and its analogues allows for the generation of a diverse range of compounds with tailored properties. This section focuses on sophisticated synthetic strategies to produce complex derivatives.

Synthesis of N-Benzoyl-L-Tyrosine Derivatives

The synthesis of N-benzoyl-L-tyrosine derivatives is a fundamental transformation, often serving as a stepping stone for more complex molecules. Various methods have been developed to achieve this, including direct benzoylation, enzymatic synthesis, and the preparation of specific amides.

One common approach involves the reaction of L-tyrosine with benzoyl chloride in an alkaline aqueous solution. For instance, in the synthesis of N-benzoyl-L-tyrosyl-di-n-propylamine, L-tyrosine is first treated with benzoyl chloride in the presence of sodium hydroxide or potassium hydroxide to yield O,N-(2-benzoyl)-L-tyrosine. cvut.czjst.go.jp This intermediate is then coupled with di-n-propylamine using ethyl chloroformate and triethylamine. cvut.czjst.go.jpfigshare.com A final selective hydrolysis step removes the O-benzoyl group to afford the desired product. figshare.com

Enzymatic methods offer a green alternative for the synthesis of N-benzoyl-L-tyrosine derivatives. For example, the dipeptide N-benzoyl-L-tyrosyl-L-argininamide, a precursor to the analgesic kyotorphin, can be synthesized from N-benzoyl-L-tyrosine ethyl ester and L-argininamide using immobilized α-chymotrypsin. scispace.comresearchgate.netacs.org This kinetically controlled synthesis can achieve high conversion yields, and the enzyme can be reactivated and reused. scispace.comacs.org The stability and activity of the enzyme are influenced by the choice of solvent, with ethanol (B145695) often being a suitable medium. acs.org

The synthesis of N-benzoyl-L-tyrosine ethyl ester itself is a key preliminary step for such enzymatic reactions. nih.gov It is typically prepared by the esterification of N-benzoyl-L-tyrosine with ethanol in the presence of an acid catalyst. nih.gov The hydrolysis of N-benzoyl-L-tyrosine ethyl ester back to N-benzoyl-L-tyrosine can also be monitored, for example, using chymotrypsin (B1334515) in a micro-reactor system. acs.org

Different solvents can be employed in the synthesis of N-benzoyl-L-tyrosyl-di-n-propylamine, with varying effects on yield and purity as detailed in the table below. jst.go.jp

SolventYield (%)Purity (%)Crystallization Agent
Ethyl acetate (B1210297)9099.3Methanol
Butyl acetate8999.2Ethanol
Isopropyl acetate9199.8Isopropanol

Preparation of N-Methyl-O-Benzyl-L-Tyrosine

The introduction of a methyl group to the nitrogen atom of O-benzyl-L-tyrosine derivatives can significantly alter their biological properties. A common method for the N-methylation of N-tert-butyloxycarbonyl (Boc)-protected O-benzyl-L-tyrosine involves the use of sodium hydride and methyl iodide in tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This method is effective for neutral amino acids with O-benzyl protection. nih.gov

A related derivative, N-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine, can be synthesized by treating N-benzyloxycarbonyl-O-benzyl-L-tyrosine with sodium hydride and methyl iodide in THF. nih.gov The product is obtained as a solid after workup and recrystallization from ethyl acetate. nih.gov

Furthermore, O-benzyl-L-tyrosine N-methylamide hydrochloride can be prepared from N-tert-butoxycarbonyl-O-benzyl-L-tyrosine N-methylamide. acs.org The Boc protecting group is removed using a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH2Cl2), followed by neutralization and treatment with ethereal HCl. acs.org

PrecursorReagentsProductReference
N-tert-butyloxycarbonyl-O-benzyl-L-tyrosineSodium hydride, Methyl iodideN-tert-butyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine nih.gov
N-benzyloxycarbonyl-O-benzyl-L-tyrosineSodium hydride, Methyl iodideN-benzyloxycarbonyl-N-methyl-O-benzyl-L-tyrosine nih.gov
N-tert-butoxycarbonyl-O-benzyl-L-tyrosine N-methylamideTFA, CH2Cl2, Sodium bicarbonate, Ethereal HClO-benzyl-L-tyrosine N-methylamide hydrochloride acs.org

Synthesis of N-(2-Benzoylphenyl)-L-Tyrosine Derivatives

N-(2-Benzoylphenyl)-L-tyrosine derivatives have been identified as potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonists, making them valuable targets in the development of antidiabetic agents. These analogues are typically synthesized from L-tyrosine in a chiral, nonracemic fashion.

The core of the synthesis involves the coupling of a substituted 2-aminobenzophenone (B122507) moiety with a suitably protected L-tyrosine derivative. For instance, the synthesis of 2-((2-benzoylphenyl)amino)-3-(4-(benzyloxy)phenyl)propionic acid was achieved as a key intermediate.

Further modifications, particularly at the phenolic hydroxyl group of the tyrosine moiety, have led to compounds with enhanced biological activity. This has been explored through both solution-phase and solid-phase synthesis approaches to create a diverse library of analogues. For example, replacement of the benzyl group with various phenyl alkyl ether moieties has been a key strategy. The synthesis of these derivatives often starts from L-tyrosine, which is converted to the desired N-(2-benzoylphenyl) derivative, and then the phenolic ether linkage is introduced.

The general synthetic approach allows for the preparation of a wide range of analogues by varying the substituents on both the benzophenone (B1666685) and the tyrosine ether linkage, providing valuable structure-activity relationship (SAR) data.

Incorporation of Acetyl Groups (e.g., 3-Acetyl-N-Benzyloxycarbonyl-L-Tyrosine Methyl Ester)

The introduction of an acetyl group onto the tyrosine ring, particularly at the 3-position, is a valuable modification in peptide chemistry. The synthesis of 3-acetyl-N-benzyloxycarbonyl-L-tyrosine methyl ester is a multi-step process that requires careful control of protecting groups.

A typical synthetic sequence begins with the esterification of L-tyrosine to its methyl ester, often using methanol and an acid catalyst, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

The regioselective acetylation at the 3-position of the aromatic ring can be challenging due to the directing effects of the existing functional groups. Friedel-Crafts acylation is a potential method, but the electron-withdrawing nature of the Cbz and ester groups can deactivate the ring towards electrophilic substitution. Alternative strategies include directed ortho-metalation, where a strong base like lithium diisopropylamide (LDA) is used to deprotonate the 3-position, followed by quenching with an acetylating agent.

Another approach involves the use of palladium catalysts for deprotection of other functional groups, which can be adapted for acetylation strategies. Silver-mediated halogenation has also been considered as an analogous method for acetylation.

The table below summarizes different conditions for the 3-acetylation reaction.

ConditionCatalystSolventYield (%)Selectivity (3-/4-Acetyl)
AgTFA, 40°C, 12hSilver trifluoroacetateDCM683:1
AlCl₃, 0°C, 2hAluminum chlorideNitromethane724:1
Directed metalation (LDA), –78°CLithium diisopropylamideTHF758:1

Synthesis of N-Carboxy Anhydrides (NCAs) from O-Benzyl-L-Tyrosine

O-Benzyl-L-tyrosine N-carboxy anhydride (B1165640) (OBLT-NCA) is a crucial monomer for the synthesis of high molecular weight poly(O-benzyl-L-tyrosine), a polypeptide with various applications. The synthesis of OBLT-NCA is commonly achieved by reacting O-benzyl-L-tyrosine with a phosgene (B1210022) equivalent.

Triphosgene (B27547) has emerged as a safer and more convenient alternative to phosgene gas. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF). The use of a triphosgene decomposition catalyst can accelerate the reaction and improve the yield. After the reaction is complete, the product is often precipitated with a non-polar solvent like petroleum ether and can be further purified by recrystallization from a solvent mixture such as ethyl acetate and hexane.

The polymerization of OBLT-NCA can be initiated by various species, including primary amines like butyl amine. The polymerization can be performed in solution (e.g., in dioxane or acetonitrile) or in the solid state. Solid-state polymerization has been found to be particularly effective for obtaining high molecular weight poly(O-benzyl-L-tyrosine). High-vacuum techniques can also be employed for the polymerization to achieve controlled molecular weights and narrow polydispersities.

Phosgene SourceSolventKey FeaturesReference
TriphosgeneTetrahydrofuranSafer alternative to phosgene gas; can be used with a catalyst to improve reaction rate.
PhosgeneToluene in THFTraditional method; requires careful handling of toxic gas.

Generation of Thiol Derivatives

The introduction of a thiol group into tyrosine derivatives opens up possibilities for applications in areas such as native chemical ligation and the development of enzyme inhibitors. Several methods have been reported for the synthesis of tyrosine thiol derivatives.

One approach involves the synthesis of L-benzyl tyrosine thiol carboxylic acid analogues. This can be achieved by first synthesizing O-benzyl ether derivatives of N-Boc-L-tyrosine methyl ester via a Williamson ether synthesis. The Boc protecting group is then removed, and the ester is saponified to yield the carboxylic acid. The thiol group can be introduced at a later stage of the synthesis.

Another strategy focuses on the direct modification of protected tyrosine. For example, N-Boc protected O-benzylated tyrosine can be coupled with thioester acid derivatives in the presence of coupling reagents like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uranium (HBTU) and diisopropylethylamine (DIPEA). Subsequent hydrolysis yields the desired tyrosine-based thiol derivatives.

A different method involves the generation of a thiol group at the β-position of the amino acid side chain. This can be accomplished by a photoreaction to introduce a bromine atom at the β-position of a racemic tyrosine derivative, followed by a substitution reaction with a thiolating agent like p-methoxybenzylmercaptan.

Starting MaterialKey Reagents/StepsProduct TypeReference
N-Boc-L-tyrosine methyl esterWilliamson ether synthesis, Boc deprotection, SaponificationL-benzyl tyrosine thiol carboxylic acid analogues
N-Boc-O-benzyl-L-tyrosineCoupling with thioester acids (HBTU, DIPEA), HydrolysisTyrosine-based thiol derivatives
Racemic tyrosinePhotobromination, Substitution with p-methoxybenzylmercaptanβ-thiolated tyrosine derivatives

Synthesis of Hydrazide Derivatives

The synthesis of N-acyl-L-amino acid hydrazides is a significant chemical transformation. A common method involves the reaction of the corresponding N-protected amino acid esters with hydrazine (B178648) hydrate (B1144303). For instance, N-benzyloxycarbonyl-L-tyrosine hydrazide can be synthesized from N-Cbz-L-tyrosine methyl ester and hydrazine hydrate. mdpi.com The reaction is typically carried out in an alcohol, such as methanol, and can proceed at room temperature over 24 hours. mdpi.com The resulting hydrazide precipitates from the solution and can be purified by recrystallization. mdpi.com

Another approach for creating hydrazide derivatives is the coupling of N-protected amino acids with benzoic acid hydrazide or nicotinic acid hydrazide. mdpi.com This reaction can be facilitated by a coupling agent like HATU in the presence of a base such as triethylamine. mdpi.com This method has been used to prepare N-Boc-amino acid-(N-benzoyl)- and N-Boc-amino acid-(N-nicotinoyl) hydrazides with high yields. mdpi.com The general procedure for synthesizing N-(dimethoxy and 3,5-diacetoxybenzoyl)-L-amino acid hydrazides involves reacting the corresponding amino acid esters with hydrazine hydrate in ethanol at elevated temperatures (60-65 °C). tandfonline.com

The synthesis of hydrazides can also be achieved from the corresponding amino acid, as exemplified by the preparation of DL-a-methylamino-propionic acid hydrazide. In this multi-step process, the amino acid is first esterified, and the resulting ester is then reacted with hydrazine hydrate. google.com

These hydrazide derivatives are valuable intermediates in the synthesis of other compounds. For example, they can react with aldehydes and ketones to form hydrazones. tandfonline.comrsc.org

Derivatization for Radiochemical Applications (e.g., [18F]FET precursors)

L-tyrosine and its derivatives are crucial precursors in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET). A prominent example is the synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). snmjournals.orgwikipedia.org

One common method for synthesizing [18F]FET involves a two-step process. The first step is the nucleophilic radiofluorination of a protected precursor, O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET). snmjournals.orgmdpi.comresearchgate.net This is followed by the hydrolysis of the protecting groups under acidic conditions to yield [18F]FET. wikipedia.orgmdpi.com This synthesis can be automated, which is essential for routine Good Manufacturing Practice (GMP) production. snmjournals.orgmdpi.com

Another synthetic route involves the fluoroalkylation of the unprotected L-tyrosine disodium (B8443419) salt. mdpi.com This two-step method first prepares 2-[18F]fluoroethylbromide, which is then reacted with the L-tyrosine salt. While this method avoids the need for protecting groups, it can lead to lower radiochemical yields and require purification to remove impurities. mdpi.com

The table below summarizes key aspects of different [18F]FET synthesis methods.

PrecursorSynthesis MethodKey FeaturesRadiochemical YieldSynthesis Time
O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester (TET)Nucleophilic fluorination followed by acidic hydrolysisAutomated, one-pot two-step procedure25-30% (non-decay-corrected)~66 minutes
L-tyrosine disodium saltFluoroalkylation with 2-[18F]fluoroethylbromideTwo-step, two-pot reaction14-26% (overall)< 80 minutes
Ethylene glycol-1,2-ditosylate and L-tyrosine disodium saltNucleophilic fluorination and subsequent fluoroethylationRequires dual-reactor module40%~60 minutes

Stereoselective Synthesis Approaches Utilizing L-Tyrosine as a Chiral Building Block

L-tyrosine is a readily available and economical chiral starting material, making it a valuable component of the "chiral pool" for asymmetric synthesis. cutm.ac.inresearchgate.net Its inherent chirality can be transferred to new molecules, enabling the synthesis of complex, optically pure compounds. cutm.ac.inmdpi.com This approach is significant because different enantiomers of a molecule can exhibit vastly different biological activities. cutm.ac.in

One notable application is in the total synthesis of natural products. For example, the asymmetric total synthesis of (-)-saframycin A, an antitumor antibiotic, was achieved using L-tyrosine as the chiral building block. acs.orgnih.gov The synthesis involved 24 steps and key reactions like stereoselective Pictet-Spengler reactions to establish the correct stereochemistry. acs.orgnih.gov Similarly, L-tyrosine has been employed in the synthesis of the dimeric alkaloid (−)-acetylaranotin. mdpi.com

L-tyrosine can also be used to create other chiral building blocks. For instance, it can be converted to L-DOPA, a crucial drug for treating Parkinson's disease, without affecting the existing stereocenter. cutm.ac.in The synthesis of 2,6-dimethyl-L-tyrosine has been accomplished through the stereoselective coupling of a derivative with a chiral Ni complex of a glycine (B1666218) Schiff base. njmu.edu.cn

The use of L-tyrosine as a chiral template can direct the stereochemical outcome of reactions. In the synthesis of the pyrrolidinone alkaloid rigidiusculamide A, the chirality of a γ-lactam derived from tyrosine induced α-facial selectivity during a dihydroxylation step, resulting in a single diastereomer. mdpi.com

Polymerization Reactions of this compound N-Carboxy Anhydrides (NCAs) and Related Monomers

N-Carboxy anhydrides (NCAs) of amino acids, including those derived from this compound, are important monomers for the synthesis of polypeptides. nih.goviucr.org These polymerization reactions can be conducted in different states, leading to polymers with varying properties.

Solid-State Polymerization

Solid-state polymerization of O-benzyl-L-tyrosine NCA (OBLT NCA) has been shown to be a highly effective method for producing high molecular weight poly(O-benzyl-L-tyrosine). nih.goviucr.org This process is typically initiated by an amine, such as butyl amine, in a non-solvent like hexane. nih.goviucr.org The high reactivity in the solid state is attributed to the specific crystal packing of the NCA monomers. nih.govnih.gov The crystal structure reveals that the oxazolidine (B1195125) rings of adjacent molecules are arranged in layers, which is favorable for polymerization. nih.govnih.gov This arrangement facilitates the reaction between the five-membered rings within the layer. nih.gov

Solution-State Polymerization

In contrast to solid-state polymerization, the solution-state polymerization of OBLT NCA in solvents like dioxane or acetonitrile (B52724) is significantly slower. nih.goviucr.org This is primarily due to the poor solubility of the resulting poly(OBLT) in these solvents, which hinders chain propagation. nih.goviucr.org While NCAs of some amino acid esters, such as γ-benzyl-L-glutamate NCA, readily polymerize in solution because their corresponding polypeptides are soluble, this is not the case for OBLT NCA. nih.gov

Formation of Hybrid Copolymers

This compound derivatives can also be used to create hybrid or block copolymers. These materials combine the properties of polypeptides with those of other polymers. For example, diblock copolymers of poly(isoprene)-b-poly(o-benzyl-L-tyrosine) and poly(butadiene)-b-poly(o-benzyl-L-tyrosine) have been synthesized. mdpi.com This is achieved through a combination of anionic polymerization for the polydiene block and ring-opening polymerization of the corresponding NCA for the polypeptide block. mdpi.com

The synthesis of such hybrid materials often involves the use of a macroinitiator. A functional macroinitiator with amino groups can initiate the polymerization of the NCA. mdpi.com This "grafting from" approach is a common strategy for producing linear peptide-polymer hybrids. researchgate.net The resulting copolymers can self-assemble into various nanostructures, and their properties can be tuned by the composition and length of the different blocks. researchgate.net

The table below provides a summary of the polymerization methods for this compound NCAs.

Polymerization MethodKey CharacteristicsResulting Polymer
Solid-State PolymerizationHigh reactivity, favorable crystal packingHigh molecular weight poly(O-benzyl-L-tyrosine)
Solution-State PolymerizationSlow reaction rate due to poor polymer solubilityLow molecular weight poly(O-benzyl-L-tyrosine)
Hybrid CopolymerizationCombination of different polymerization techniques, use of macroinitiatorsDiblock and graft copolymers with polypeptide segments

Applications in Peptide and Polypeptide Synthesis

Integration of N-Benzyl-L-Tyrosine Derivatives into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, and this compound derivatives are integral to its two primary strategies: Boc/Bzl and Fmoc/tBu chemistry.

In the Boc/Bzl strategy , the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain protecting groups, like the benzyl (B1604629) (Bzl) ether on tyrosine, are designed to be stable during the repetitive Boc removal steps with moderate acids like trifluoroacetic acid (TFA). acs.org These "permanent" side-chain benzyl groups are typically removed at the end of the synthesis using a strong acid, such as hydrogen fluoride (B91410) (HF). google.com Boc-L-Tyr(Bzl)-OH is a commonly used derivative for this purpose. peptide.com However, a known complication is that under the repeated acidic conditions used for Boc deprotection, a small portion of the benzyl protecting groups may migrate from the phenolic oxygen to the aromatic ring of tyrosine. peptide.com This side reaction can be particularly problematic in the synthesis of long peptides, sometimes necessitating the use of alternative tyrosine derivatives. peptide.com

In the more contemporary Fmoc/tBu strategy , the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amine. Here, derivatives like Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH) are employed. chemimpex.commyskinrecipes.compeptide.com The benzyl ether protecting the tyrosine side-chain is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but can be cleaved simultaneously with the tert-butyl (tBu) based side-chain protecting groups and the resin linkage using a final strong acid treatment (e.g., 95% TFA). chemimpex.comnih.gov The use of Fmoc-N-methyl-O-benzyl-L-tyrosine is another example, serving as a key building block that enhances solubility and stability, allowing for the creation of complex peptide sequences with high purity. chemimpex.com

DerivativeSynthesis StrategyNα-ProtectionO-ProtectionKey Features & Considerations
Boc-Tyr(Bzl)-OH Boc/Bzl SPPSBocBenzyl (Bzl)Standard reagent for Boc chemistry; benzyl group is stable to TFA but cleaved by HF. Potential for Bzl group migration to the tyrosine ring under repeated acid exposure. peptide.com
Fmoc-Tyr(Bzl)-OH Fmoc/tBu SPPSFmocBenzyl (Bzl)Benzyl group is stable to piperidine (B6355638) but partially cleaved by TFA, making it compatible with final cleavage. peptide.com
Fmoc-O-2,6-dichlorobenzyl-L-tyrosine Fmoc/tBu SPPSFmoc2,6-dichlorobenzylThe chlorinated benzyl group offers enhanced stability against acid, preventing premature deprotection during synthesis. chemimpex.compeptide.com
Fmoc-N-methyl-O-benzyl-L-tyrosine Fmoc/tBu SPPSFmocBenzyl (Bzl)N-methylation can improve peptide solubility and bioavailability. The derivative is a building block for bioactive peptides. chemimpex.com

Utilization in Solution-Phase Peptide Synthesis

Before the widespread adoption of SPPS, and still for specific applications like fragment condensation or the synthesis of short, modified peptides, solution-phase synthesis was the primary method. O-Benzyl-L-tyrosine is a valuable building block in this approach as well. sigmaaldrich.comsigmaaldrich.com In this technique, protected amino acids or peptide fragments are coupled in a suitable solvent, followed by purification and deprotection steps.

A notable application is the synthesis of short α-/β-mixed peptides, where N-Boc-O-benzyl-L-tyrosine has been used as a key reactant. mdpi.comnih.gov For instance, researchers have successfully synthesized novel tripeptides by coupling N-Boc-O-benzyl-L-tyrosine with other amino acid esters in solution. mdpi.com This strategy involves the careful protection of the N-terminus (with Boc) and the tyrosine side chain (with Benzyl), coupling with another amino acid derivative, and subsequent deprotection steps to elongate the peptide chain. mdpi.comacademie-sciences.fr

Impact on Peptide Stability and Bioactivity

The incorporation of a benzyl protecting group on the tyrosine side chain has a direct impact on the chemical stability of the peptide during synthesis. The primary role of the benzyl ether is to mask the nucleophilic hydroxyl group, preventing it from participating in undesired side reactions, such as O-acylation, during the activation and coupling of subsequent amino acids. google.com This protection ensures that the peptide is assembled with the correct sequence and structure.

Beyond its role in synthesis, the presence of a benzyl group can influence the final peptide's properties. While typically removed to yield the native peptide, in some contexts, the benzyl group itself or similar modifications can affect bioactivity. The introduction of bulky, hydrophobic groups like benzyl can alter a peptide's conformation, solubility, and ability to interact with biological targets such as receptors or enzymes. chemimpex.comunibo.it For example, the benzyl group may play a role in how a peptide binds within a specific pocket of a target protein. unibo.it Furthermore, modifications at the N- and C-termini, as well as on amino acid side chains, are general strategies employed to enhance the stability of peptides against degradation by proteases, which can in turn improve their bioavailability and therapeutic efficacy. ontosight.ai

Synthesis of Specific Peptide Architectures

The versatility of this compound derivatives makes them essential for constructing a variety of complex peptide and polypeptide structures.

A specific research application for this compound is in the creation of peptidomimetics, such as peptides containing a mix of α- and β-amino acids. These α-/β-mixed peptides are of interest because their unnatural backbone often grants them increased stability against enzymatic degradation compared to natural peptides.

In one study, N-Boc-O-benzyl-L-tyrosine was used in the solution-phase synthesis of novel short α-/β-mixed peptides designed as potential α-amylase inhibitors. mdpi.commtu.edu The synthesis involved coupling N-Boc-O-benzyl-L-tyrosine with a dipeptide ester containing a β-amino acid to form a protected tripeptide. mdpi.com This work highlights the utility of benzyl-protected tyrosine in constructing precisely defined, non-natural peptide architectures with potential therapeutic applications. mdpi.commtu.edu

Synthesized α-/β-Mixed Peptideα-Amylase Inhibitory Activity (%)Reference
N(Boc)-Gly-β-Leu–OCH₃18.51% mdpi.com
N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃45.22% mdpi.com
N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃17.05% mdpi.com

O-Benzyl-L-tyrosine is also a key monomer for the synthesis of high-molecular-weight polypeptides, which can be incorporated as segments into larger hybrid copolymers. sigmaaldrich.com These materials combine the properties of synthetic polymers (e.g., processability, solubility) with the unique structural and functional characteristics of polypeptides (e.g., ability to form secondary structures like α-helices).

Researchers have synthesized poly(ortho-benzyl-L-tyrosine), P(o-Bn-L-Tyr), via ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) monomer. nih.govresearchgate.netnih.gov This polypeptide block can then be linked to other polymer blocks, such as polybutadiene (B167195) (PB) or polyisoprene (PI), to create novel diblock copolymers like PB-b-P(o-Bn-L-Tyr) and PI-b-P(o-Bn-L-Tyr). nih.govresearchgate.net These biobased hybrid materials exhibit interesting self-assembly properties, such as the formation of polypeptide fibrils within a polydiene matrix. nih.gov Similarly, O-benzyl-L-tyrosine is used as a building block to create amphiphilic block copolypeptides, such as Lysine-block-tyrosine copolymers, which have potential applications as drug carriers and nanobioreactors. sigmaaldrich.com

α-/β-Mixed Peptides

Considerations for Side Chain Protection in Peptide Synthesis

When considering a hypothetical scenario using this compound in peptide synthesis, the key challenge lies in the selection of a side-chain protecting group for the tyrosine hydroxyl that can be removed without cleaving the N-benzyl group, and vice-versa.

Common Protecting Groups for the Tyrosine Side Chain:

A variety of protecting groups have been developed for the tyrosine side chain, each with specific cleavage conditions. The choice depends on whether the overarching synthesis strategy is Boc-based or Fmoc-based.

Protecting GroupAbbreviationTypical Cleavage ConditionsCompatibility Notes
Benzyl BzlStrong acids (e.g., HF, TFMSA), Catalytic HydrogenolysisThe O-benzyl ether is significantly more acid-labile than its counterparts on serine or threonine. thieme-connect.de It is generally considered not stable enough for the repetitive TFA treatments in Boc-based SPPS. thieme-connect.denih.gov Cleavage by catalytic hydrogenation would also remove the N-benzyl group.
2,6-Dichlorobenzyl 2,6-Cl₂-BzlStrong acids (e.g., HF)Offers much greater acid stability compared to the unsubstituted benzyl group, making it more suitable for Boc-based strategies. thieme-connect.de
2-Bromobenzyloxycarbonyl 2-Br-ZStrong acids, some lability to piperidineOften used in Boc chemistry. thieme-connect.depeptide.com Its partial lability to base limits its use in standard Fmoc synthesis. peptide.com
tert-Butyl tBuModerate to strong acids (e.g., TFA)This is the standard protecting group for tyrosine in the widely used Fmoc/tBu strategy. thieme-connect.depeptide.com It is stable to the basic conditions (piperidine) used for Fmoc removal.

Orthogonality with an N-Benzyl Group:

The primary issue with using this compound is the lack of orthogonality with common side-chain protecting groups.

If a benzyl (Bzl) ether is used to protect the tyrosine side chain, the conditions for its removal via catalytic hydrogenation would simultaneously cleave the N-benzyl group from the N-terminus. wikipedia.org

If an acid-labile group like tert-butyl (tBu) is used for the side chain, it would be removed with trifluoroacetic acid (TFA). iris-biotech.de The N-benzyl group, however, is stable to TFA. This offers a potential orthogonal pairing, but the utility is limited because the N-benzyl group itself is not easily removed in subsequent steps compatible with standard SPPS protocols.

The use of more acid-stable benzyl derivatives like 2,6-dichlorobenzyl for the side chain in a Boc-based strategy highlights the challenges. thieme-connect.de While the N-terminal Boc group is removed with TFA, both the N-benzyl and the side-chain 2,6-Cl₂-Bzl would require harsher, different conditions for final cleavage (e.g., HF for the side chain, hydrogenation for the N-terminus), complicating the final deprotection step. wikipedia.orgthieme-connect.de

Exploration of Biological Activities and Pharmacological Potentials

Investigation of N-Benzyl-L-Tyrosine Derivatives in Medicinal Chemistry

The structural framework of this compound has proven to be a versatile scaffold in medicinal chemistry, particularly in the quest for novel therapeutic agents. Researchers have successfully synthesized and evaluated a variety of derivatives, leading to the discovery of compounds with potent biological activities.

A notable area of investigation has been the development of N-(2-benzoylphenyl)-L-tyrosine derivatives as potent and selective agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). acs.orgacs.orgnih.govebi.ac.uk The journey began with the identification of (2S)-3-(4-(benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid as a novel PPARγ agonist. acs.orgacs.orgnih.govebi.ac.uk Subsequent structure-activity relationship (SAR) studies led to the replacement of the chemically unstable enaminone moiety with a 2-aminobenzophenone (B122507) group, yielding 2-((2-benzoylphenyl)amino)-3-(4-(benzyloxy)phenyl)propionic acid. acs.orgacs.orgnih.govebi.ac.uk Further modifications, such as replacing the benzyl (B1604629) group with substituents known to enhance in vivo potency in the thiazolidinedione (TZD) class of antidiabetic drugs, resulted in a significant increase in both functional potency and affinity for PPARγ. acs.orgacs.org These derivatives, readily synthesized from L-tyrosine, have demonstrated significant antihyperglycemic and antihyperlipidemic effects in animal models of type 2 diabetes. acs.orgnih.gov

The versatility of the this compound scaffold is further highlighted by its use in creating inhibitors for other critical biological targets. For instance, O-Benzyl-L-tyrosine is a key component in the synthesis of peptide-based drugs and other bioactive compounds. chemimpex.com Its lipophilic nature, imparted by the benzyl group, makes it a valuable tool in neuropharmacology and cancer research. chemimpex.com Additionally, Boc-O-benzyl-L-tyrosine is an essential derivative used in peptide synthesis, facilitating the creation of complex, biologically active peptides for therapeutic applications. chemimpex.com

Modulation of Enzyme Activity

This compound and its derivatives have been extensively studied for their ability to interact with and modulate the activity of various enzymes. These interactions are crucial for understanding biological processes and for designing targeted therapeutic interventions.

Interactions with Proteases (e.g., Serine Carboxypeptidase, α-Chymotrypsin, Subtilisin BPN')

Derivatives of this compound have been instrumental in the study of proteases, a class of enzymes that catalyze the breakdown of proteins. N-benzoyl-L-tyrosine p-nitroanilide (BTPNA), for example, serves as a substrate for identifying and characterizing serine carboxypeptidases and other proteases. sigmaaldrich.com

The interaction with α-chymotrypsin, a well-studied serine protease, has been a particular focus. N-benzoyl-L-tyrosine ethyl ester (BTEE) is a commonly used substrate for assaying α-chymotrypsin activity. tandfonline.com Studies have shown that the hydrolysis of BTEE by α-chymotrypsin can be influenced by the surrounding microenvironment. For instance, solubilizing BTEE with β-cyclodextrin creates a water-soluble complex that serves as an excellent substrate for the enzyme, exhibiting a higher specificity constant (kcat/Km) compared to when the substrate is solubilized in methanol (B129727) or Triton X-100. tandfonline.com

Furthermore, N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) has been developed as a sensitive and specific chromogenic substrate for serine proteases like α-chymotrypsin and subtilisin BPN'. nih.gov This allows for continuous spectrophotometric assays of enzyme activity. nih.gov The hydrolysis of BzTyrSBzl by these enzymes has been characterized by determining their kinetic parameters. nih.gov

EnzymeSubstrateApparent K_m (mM)k_cat (s⁻¹)
α-ChymotrypsinN-benzoyl-L-tyrosine thiobenzyl ester0.02 nih.gov37 nih.gov
Subtilisin BPN'N-benzoyl-L-tyrosine thiobenzyl ester7 nih.gov126 nih.gov

This table presents the apparent Michaelis constant (K_m) and catalytic rate constant (k_cat) for the hydrolysis of N-benzoyl-L-tyrosine thiobenzyl ester by α-chymotrypsin and subtilisin BPN'.

Inhibition of Metallo-β-Lactamases (MBLs)

The rise of antibiotic resistance is a major global health concern, and metallo-β-lactamases (MBLs) are key enzymes responsible for the resistance of many bacteria to β-lactam antibiotics. uq.edu.auuq.edu.au Derivatives of this compound have emerged as potent inhibitors of these enzymes.

Thiol derivatives of L-tyrosine have shown significant promise as MBL inhibitors. academie-sciences.fr A particularly potent inhibitor, an L-benzyl tyrosine thiol derivative, exhibited a Kic value of 0.086 µM against IMP-1, a type of MBL. uq.edu.auuq.edu.au This compound demonstrated competitive inhibition, and further studies showed it could render MBL-expressing bacteria more susceptible to antibiotics like imipenem. researchgate.net The synthesis of a series of L-benzyl tyrosine thiol carboxylic acid analogues with modifications on the benzyl ring led to compounds with Kic values in the range of 1.04–4.77 µM against IMP-1. tandfonline.com

DerivativeTarget EnzymeInhibition Constant (K_ic)
L-benzyl tyrosine thiol derivative (n=1)IMP-10.086 ± 0.024 µM uq.edu.auuq.edu.au
L-phenylalanine derivative (n=1)IMP-10.25 µM uq.edu.auuq.edu.au
L-tryptophan derivative (n=1)IMP-10.47 µM uq.edu.auuq.edu.au
L-benzyl tyrosine thiol carboxylic acid analoguesIMP-11.04–4.77 µM tandfonline.com

This table summarizes the inhibition constants (K_ic) of various amino acid derivatives against the metallo-β-lactamase IMP-1.

Modulation of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play critical roles in cellular signaling pathways by removing phosphate (B84403) groups from tyrosine residues. pnas.org Dysregulation of PTP activity is linked to various diseases, including cancer and diabetes. pnas.org this compound derivatives have been explored as modulators of PTPs.

Fmoc-O-benzylphospho-L-tyrosine has been shown to inhibit the activity of tyrosine phosphatases. biosynth.com This synthetic amino acid can serve as a molecular model for studying tyrosine kinases and their interactions with PTPs. biosynth.com The development of activity-based probes for PTPs often involves complex chemical syntheses starting from precursors like 4-cyanobenzyl bromide, highlighting the importance of benzyl-containing moieties in designing tools to study this enzyme class. pnas.org While direct modulation of PTPs by this compound itself is not extensively documented, its derivatives provide valuable chemical scaffolds for creating specific PTP inhibitors and probes.

Role in Enzyme Interactions and Protein Folding Studies

The unique properties of O-Benzyl-L-tyrosine make it a valuable tool for investigating broader biochemical phenomena such as enzyme interactions and protein folding. chemimpex.com Its ability to mimic the natural amino acid tyrosine while introducing a bulky, lipophilic benzyl group allows researchers to probe the structural and functional consequences of such modifications within a protein. chemimpex.com This is particularly useful in studying the mechanisms of action of various enzymes and receptors, providing insights that can guide the development of new therapeutic agents. chemimpex.com

Antidiabetic Activity through PPARγ Agonism

A significant area of pharmacological research on this compound derivatives has been their development as antidiabetic agents acting through the activation of PPARγ. acs.orgacs.orgnih.govebi.ac.uk As mentioned earlier, a novel series of N-(2-benzoylphenyl)-L-tyrosine derivatives were identified as potent and selective PPARγ agonists. acs.orgacs.orgnih.govebi.ac.uk

The initial lead compound, (2S)-3-(4-(benzyloxy)phenyl)-2-((1-methyl-3-oxo-3-phenylpropenyl)amino)propionic acid, was discovered through in vitro binding and functional assays. acs.orgnih.gov Strategic chemical modifications led to the development of compounds with significantly enhanced potency. For instance, replacing the benzyl group with substituents like those found in potent TZD antidiabetic drugs led to a dramatic increase in PPARγ affinity and functional activity. acs.orgacs.org

CompoundDescriptionIn Vitro Potency
18 (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(methylpyridin-2-ylamino)ethoxy]phenyl}propionic acidPotent PPARγ agonist acs.orgacs.org
19 3-{4-[2-(benzoxazol-2-ylmethylamino)ethoxy]phenyl}-(2S)-((2-benzoylphenyl)amino)propanoic acidPotent and selective PPARγ agonist acs.orgebi.ac.uk
20 (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acidPotent PPARγ agonist acs.orgacs.org
63 (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl esterpKi = 8.43 (hPPARγ), pEC50 = 9.21 (murine lipogenesis) nih.gov

This table highlights several potent N-(2-benzoylphenyl)-L-tyrosine derivatives and their activity as PPARγ agonists.

These compounds have shown promising results in animal models of type 2 diabetes, effectively lowering blood glucose and lipid levels when administered orally. acs.orgnih.gov A particularly noteworthy analogue, compound 63 , demonstrated the ability to normalize blood glucose levels in Zucker diabetic fatty rats. nih.gov The development of these N-(2-benzoylphenyl)-L-tyrosine derivatives represents a significant advancement in the search for new and effective treatments for type 2 diabetes.

Antimelanogenic Activity

Melanin (B1238610) is the primary pigment responsible for skin, hair, and eye color, and its overproduction can lead to hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin synthesis, catalyzing the initial and rate-limiting steps of this pathway. rsc.orgtandfonline.commdpi.com The inhibition of tyrosinase is a primary strategy for developing agents that reduce melanin production. rsc.orgmdpi.commdpi.com

N-Benzylbenzamide derivatives have been synthesized and identified as a new class of potent tyrosinase inhibitors. researchgate.net Research has shown that certain N-benzylbenzamide compounds effectively inhibit the oxidation of L-DOPA, a crucial step in melanin formation, as catalyzed by mushroom tyrosinase. researchgate.net For instance, one particular derivative demonstrated a half-maximal inhibitory concentration (IC50) of 2.2 microM. researchgate.net

Furthermore, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives, designed based on a simplified structure of a known tyrosinase inhibitor, have shown significant inhibitory activity. semanticscholar.org Two of these derivatives were more potent than kojic acid, a well-known tyrosinase inhibitor. semanticscholar.org One compound, in particular, was found to be 106 times more potent than kojic acid when L-tyrosine was used as the substrate. semanticscholar.org Kinetic studies revealed that these compounds act as competitive inhibitors of tyrosinase. semanticscholar.org In cell-based assays using B16F10 melanoma cells, these derivatives also demonstrated a greater ability to inhibit melanin production than kojic acid, indicating their potential as anti-melanogenic agents. semanticscholar.org

The antimelanogenic activity of these compounds is often linked to their ability to inhibit tyrosinase and may also be associated with antioxidant properties. semanticscholar.org

Antimicrobial and Antioxidant Properties

Research into L-tyrosine derivatives has revealed their potential as both antimicrobial and antioxidant agents. The presence of a phenolic group in tyrosine derivatives is thought to contribute to their antimicrobial effects against a broad range of bacteria. academie-sciences.fr For example, N-acyl tyrosine gemini (B1671429) surfactants have demonstrated better antibacterial activity against B. cereus compared to their monomeric counterparts. academie-sciences.fr Additionally, quaternary ammonium (B1175870) derivatives of tyrosine have shown high antibacterial activity against S. epidermidis. academie-sciences.fr

The antioxidant properties of tyrosine derivatives are also a significant area of investigation. L-Tyrosine itself exhibits in vitro antioxidant and antiradical activities. cymitquimica.com Derivatives such as L-Tyrosine benzyl ester are incorporated into cosmetic formulations for their ability to protect skin cells from oxidative stress. netascientific.comnetascientific.com

A study on the chemical modification of porphyran (B1173511), a sulfated galactan from red algae, with a derivative of this compound, specifically N-(2-hydroxy-3,5-di-tert-butyl-benzyl)-L-tyrosine, showed a notable enhancement in radical scavenging and antioxidant activity compared to the native porphyran. nih.gov This modified porphyran also exhibited some antimicrobial activity against S. aureus. nih.gov

Furthermore, some N-benzylbenzamide derivatives have demonstrated potential antioxidant activities, including hydroxyl radical scavenging, superoxide (B77818) anion radical scavenging, and DPPH radical scavenging. researchgate.net One compound, in particular, was found to be a more effective antioxidant than vitamin C and TBHQ. researchgate.net Similarly, certain (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives have shown strong antioxidant activity by scavenging various radicals and peroxynitrite. semanticscholar.org

Role in Biochemical Pathways and Neurotransmitter Regulation

This compound and its related structures play a significant role as precursors in pharmaceutical development and are being explored for new therapeutic applications, particularly in neuropharmacology and cancer research.

Precursors in Pharmaceutical Development

Derivatives of L-tyrosine are valuable intermediates in the synthesis of a variety of pharmaceuticals. netascientific.com O-Benzyl-L-tyrosine, for instance, serves as a precursor in the synthesis of drugs targeting neurological disorders. chemimpex.com Its benzyl group enhances its lipophilicity, which can improve its utility in pharmaceutical research and development. chemimpex.com This compound is often used in the creation of peptide-based drugs and other bioactive compounds. chemimpex.com

Fmoc-O-benzyl-L-tyrosine is another crucial derivative used in solid-phase peptide synthesis, a fundamental technique for creating therapeutic proteins and vaccines. netascientific.com Its use allows for the selective modification of amino acids, which is essential for designing peptide-based therapeutics with improved efficacy. netascientific.com Similarly, Boc-N-methyl-O-benzyl-L-tyrosine is a key building block in the development of bioactive peptides and enzyme inhibitors, with applications in oncology and neurology. chemimpex.com

The ability to synthesize these derivatives, such as through the N-Boc protection and O-benzylation of tyrosine, is a critical step in creating more complex molecules for drug development. academie-sciences.fr

Exploration of New Therapeutic Avenues (e.g., Neuropharmacology, Cancer Research)

The structural similarity of tyrosine derivatives to neurotransmitters makes them promising candidates for research in neuropharmacology. chemimpex.com L-Tyrosine is a precursor for the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine, which are vital for mood regulation, cognitive function, and stress response. patsnap.comechemi.com Derivatives like L-Tyrosine benzyl ester have been used in studies focusing on neurotransmitter regulation, highlighting their potential to support cognitive function. netascientific.com N-acetyl-L-tyrosine (NALT), a modified version of L-tyrosine, is believed to have enhanced stability and absorption, making it a subject of interest for supporting mental performance. patsnap.com

In the realm of cancer research, tyrosine derivatives are also being investigated. Tyrosine moieties have the potential to enhance the therapeutic effect of existing anticancer drugs. academie-sciences.fr For example, certain tyrosine-chlorambucil derivatives have shown enhanced cytotoxic effects against breast cancer cell lines compared to chlorambucil (B1668637) alone. academie-sciences.fr The ability of derivatives like Fmoc-O-benzyl-L-tyrosine to facilitate the attachment of peptides to biomolecules is valuable for developing targeted drug delivery systems in cancer therapy. netascientific.comchemimpex.com Furthermore, a novel compound from garlic, N-Benzyl-N-methyl-dodecan-1-amine, has demonstrated anti-cancer effects on human lung cancer cells. researchgate.net

Effects of Tyrosine Isomers (e.g., Meta- and Ortho-Tyrosine) in Oxidative Stress

Under conditions of oxidative stress, the amino acid phenylalanine can be oxidized by hydroxyl radicals to form non-physiological isomers of tyrosine, namely meta-tyrosine (m-Tyr) and ortho-tyrosine (o-Tyr). mdpi.comresearchgate.netnih.gov These isomers are widely considered to be biomarkers of oxidative stress. mdpi.comresearchgate.netmdpi.com

Elevated levels of m-Tyr and o-Tyr have been associated with a variety of diseases characterized by oxidative stress, including neurodegenerative diseases, diabetes, and atherosclerosis. encyclopedia.pubnih.gov Emerging evidence suggests that these isomers are not just markers but may also be direct contributors to the toxic effects of oxidative stress. nih.govnih.gov The accumulation of m-Tyr and o-Tyr can disrupt cellular homeostasis and may play a role in disease pathogenesis. nih.gov

For instance, increased concentrations of m-Tyr have been observed in various human tumors, and the application of m-Tyr has been shown to inhibit cancer cell proliferation. encyclopedia.pub In humans, elevated levels of m-Tyr are characteristic of numerous diseases and the aging process. mdpi.com

The presence of these isomers can have significant biological consequences. The incorporation of m-Tyr into proteins can lead to improper protein conformation and function. mdpi.com In plants, m-Tyr can alter the metabolism of reactive oxygen and nitrogen species. mdpi.com In animal cells, the formation of m-Tyr is a direct response to oxidative stress. mdpi.com

Interestingly, some studies suggest a complex role for these isomers. For example, a higher admission cerebrospinal fluid o-Tyr/Phe ratio was associated with a better outcome in pediatric bacterial meningitis, pointing to a potentially beneficial effect of oxidative stress in this specific context. mdpi.com

The metabolism of these isomers is an important defense mechanism. Tyrosine aminotransferase, for example, has been shown to metabolize m-tyrosine, playing a critical role in the oxidative stress response. nih.gov

IsomerRole in Oxidative StressAssociated Conditions
meta-Tyrosine (m-Tyr) Marker and potential mediator of oxidative stress. mdpi.comnih.gov Can be incorporated into proteins, leading to improper conformation. mdpi.comNeurodegenerative diseases, diabetes, atherosclerosis, cancer. encyclopedia.pub
ortho-Tyrosine (o-Tyr) Marker of oxidative stress. researchgate.netmdpi.com Has been shown to have a deteriorative effect in animal cells. mdpi.comAcute and chronic diseases associated with oxidative stress. researchgate.net
para-Tyrosine (p-Tyr) The common, physiological isomer of tyrosine integrated into proteins. mdpi.comNot directly a marker of oxidative stress, but its supplementation may have a protective role. researchgate.net

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

The structural framework of N-Benzyl-L-tyrosine, which features a benzyl (B1604629) group attached to the nitrogen atom of the L-tyrosine backbone, is confirmed through a suite of spectroscopic methods. Each technique provides unique insights into the compound's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR Spectroscopy provides information on the number and types of hydrogen atoms. The expected signals for this compound would include distinct resonances for the aromatic protons of both the benzyl and tyrosine rings, the benzylic methylene (B1212753) protons, the chiral α-proton, the β-methylene protons, and exchangeable protons from the amine, carboxyl, and phenol (B47542) groups.

Table 1: Predicted ¹H-NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
Phenyl (benzyl) 7.20 - 7.40 Multiplet 5H of the benzyl group ring
Aromatic (tyrosine) 6.70 - 7.10 Two Doublets (AA'BB' system) 4H of the p-hydroxyphenyl group
Benzylic CH₂ ~3.80 Singlet or AB quartet 2H of the -CH₂-Ph group
α-CH ~3.60 - 3.80 Triplet or Doublet of Doublets 1H, alpha-carbon proton
β-CH₂ ~2.90 - 3.10 Multiplet 2H, beta-carbon protons
-NH- Variable Broad Singlet 1H, secondary amine proton
-COOH Variable Broad Singlet 1H, carboxylic acid proton

¹³C-NMR Spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Table 2: Predicted ¹³C-NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment
C=O 173 - 176 Carboxylic acid carbon
C-OH (tyrosine) 155 - 157 Aromatic carbon attached to -OH
C (ipso, benzyl) 138 - 140 Aromatic carbon attached to -CH₂
C (ipso, tyrosine) 128 - 130 Aromatic carbon attached to β-CH₂
CH (aromatic) 115 - 132 Aromatic carbons from both rings
α-CH 60 - 65 Alpha-carbon
Benzylic CH₂ 52 - 56 Benzylic carbon

Infrared Spectroscopy (IR/FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for this compound is not available, its structure suggests several characteristic absorption bands. These bands are indicative of the various bond types present in the molecule. nih.govvnu.edu.vn

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200 - 3600 O-H stretch (broad) Phenol
3000 - 3300 O-H stretch (very broad) Carboxylic acid
3300 - 3500 N-H stretch Secondary amine
3000 - 3100 C-H stretch Aromatic
2850 - 3000 C-H stretch Aliphatic (CH₂, CH)
1680 - 1720 C=O stretch Carboxylic acid
1580 - 1650 C=C stretch Aromatic rings
1450 - 1550 N-H bend Secondary amine
1200 - 1300 C-O stretch Phenol

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₇NO₃), the exact monoisotopic mass is calculated to be 271.12084340 Da. High-resolution mass spectrometry can confirm this precise mass. d-nb.info Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can also be calculated for different adducts.

Table 4: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 272.12813 162.3
[M+Na]⁺ 294.11007 166.6
[M-H]⁻ 270.11357 165.8
[M+K]⁺ 310.08401 162.7

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In its ground state, this compound is a diamagnetic, closed-shell molecule with no unpaired electrons. Therefore, it is considered EPR-silent and would not produce an EPR spectrum.

However, EPR spectroscopy would be a critical technique for studying the corresponding N-Benzyl-L-tyrosinyl radical. This radical could potentially be formed through processes like UV irradiation or reaction with other radical species, leading to the abstraction of the hydrogen atom from the phenolic hydroxyl group.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions within its two aromatic systems: the benzyl group and the p-hydroxyphenyl group.

The key chromophore is the tyrosine moiety, which typically exhibits a primary absorption maximum (λ_max) around 275-280 nm. archive.org The absorption profile is sensitive to pH. Under basic conditions, deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion extends the conjugated system, resulting in a bathochromic (red) shift of the λ_max to approximately 295 nm. nih.gov The ethyl ester derivative of this compound has been analyzed using UV-vis detection, confirming the chromophoric nature of this structural class. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. For this compound, XPS would provide detailed information on the binding energies of the C 1s, O 1s, and N 1s core level electrons. While specific experimental data for this compound is not available, expected binding energies can be inferred from studies on similar amino acids like phenylalanine and tyrosine. sioc-journal.cnresearchgate.net The different chemical environments of each element lead to distinct peaks. researchgate.netnih.gov

Table 5: Predicted XPS Core Level Binding Energies (BE) for this compound

Core Level Predicted BE (eV) Chemical Environment
C 1s ~285.0 C-C, C-H (aliphatic and aromatic)
C 1s ~286.0 C-N (amine)
C 1s ~286.5 C-O (phenol)
C 1s ~288.5 O=C-O (carboxyl)
O 1s ~531.5 O=C (carboxyl)
O 1s ~533.0 C-OH (phenol and carboxyl)

Table of Mentioned Compounds

Compound Name
This compound
Phenylalanine
Tyrosine
This compound ethyl ester
Chloro-N-Me-L-tyrosine

Raman Spectroscopy

Raman spectroscopy has been employed to investigate the vibrational modes of this compound derivatives and related structures. For instance, in a study of a copper (II) coordination polymer with a dibromo-functionalized L-tyrosine ligand, {[Cu(l–Br2Tyr)Cl]}n, Raman spectra showed medium and narrow bands at 3321 cm⁻¹ and 3205 cm⁻¹, which were attributed to N-H stretching vibrations. mdpi.com The spectrum also displayed medium peaks in the 3050–2929 cm⁻¹ range, characteristic of ν(C–H) stretching vibrations. mdpi.com Furthermore, a medium band at 425 cm⁻¹ in the Raman spectrum was assigned to ν(Cu–N) stretching vibrations. mdpi.com Another study on O-Benzyl-L-tyrosine methyl ester hydrochloride also provides its Raman spectrum for comparative analysis. spectrabase.com The FT-Raman spectrum of Fmoc-Tyr(Bzl)-OH has also been documented, providing further data on the vibrational characteristics of protected this compound derivatives. nih.gov

Crystallographic Studies of this compound Derivatives and Related N-Carboxy Anhydrides (NCAs)

Crystallographic studies have been crucial in understanding the three-dimensional structure and packing of this compound derivatives, particularly the N-Carboxy Anhydrides (NCAs) which are important monomers for polypeptide synthesis. nih.goviucr.orgiucr.org

Determination of Molecular and Crystal Structures

The crystal structure of O-benzyl-L-tyrosine N-carboxy anhydride (B1165640) (OBLT NCA) has been determined, revealing key structural features. nih.goviucr.orgnih.gov In this compound (C₁₇H₁₅NO₄), the oxazolidine (B1195125) ring is nearly planar. nih.govnih.gov The benzyloxy and benzyl rings are almost coplanar and are significantly inclined with respect to the oxazolidine ring. nih.govnih.gov Specifically, the dihedral angle between the benzyloxy and benzyl rings is 0.078 (10)°, while they are inclined to the oxazolidine ring by 59.16 (11)° and 58.42 (11)°, respectively. nih.goviucr.org The side chain adopts an extended conformation. iucr.orgiucr.org

A study on N-triphenylacetyl-l-tyrosine (TrCOTyr) identified two polymorphic forms with different conformations of the trityl group. mdpi.com

CompoundFormulaKey Structural FeaturesReference
O-benzyl-L-tyrosine N-carboxy anhydrideC₁₇H₁₅NO₄Planar oxazolidine ring, coplanar benzyloxy and benzyl rings inclined to the oxazolidine ring. nih.govnih.gov
N-triphenylacetyl-l-tyrosine (Polymorph I)-Orthorhombic (P2₁2₁2₁) space group, 2D motif via O-H···O hydrogen bonds. mdpi.com
N-triphenylacetyl-l-tyrosine (Polymorph II)-Different conformation of the trityl group compared to Polymorph I. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

In the crystal structure of OBLT NCA, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, which form ribbons propagating along the b-axis direction. nih.goviucr.orgnih.gov These ribbons are further connected by C—H⋯π interactions, resulting in a three-dimensional supramolecular structure. nih.goviucr.orgnih.gov This arrangement is considered favorable for the polymerization of the compound in the solid state. iucr.orgnih.gov

For N-triphenylacetyl-l-tyrosine, one polymorph exhibits two types of O–H···O hydrogen bonds, one involving the carboxylic group and the other the phenolic hydroxyl group. mdpi.com In solvated crystals of this compound, amide molecules form homodimeric building blocks linked by carboxylic R²₂(8) supramolecular synthons. mdpi.com In a copper(II) coordination polymer with a dibromo-l-tyrosine ligand, the structure is stabilized by O3–H3···O2 hydrogen bonds and further weak interactions like N1–H1A···Br2 and N1–H1B···Cl1 contacts. mdpi.com

Solid-State Packing and Reactivity

The solid-state packing of OBLT NCA is directly related to its high reactivity during solid-state polymerization. nih.goviucr.org The crystal structure features a "sandwich" arrangement where the five-membered oxazolidine rings are packed in one layer and the side chains are packed in another, with these layers stacking alternately. nih.goviucr.org This layered packing of the oxazolidine rings is believed to be a key factor for the high reactivity in the solid state, as it facilitates the reaction between adjacent rings. nih.goviucr.org While OBLT NCA polymerizes very slowly in solution, its polymerization initiated by butyl amine is highly reactive in the solid state in hexane, leading to high molecular weight poly(O-benzyl-L-tyrosine). nih.goviucr.orgiucr.org

Conformational Studies of this compound and its Polypeptide Analogues

Helical Structures and Secondary Structure Analysis (e.g., α-helices, β-sheets)

The polypeptides derived from this compound exhibit various secondary structures. Poly-L-tyrosine itself can exist in either a helical or a random-chain conformation. researchgate.net Studies on copolymers of O-carbobenzoxy-L-tyrosine and benzyl L-glutamate suggest that poly-O-carbobenzoxy-L-tyrosine molecules have a helical structure. researchgate.net Infrared spectroscopy and X-ray diffraction have shown that these copolymers maintain a helical conformation in the solid state. researchgate.net

In contrast, a study on biobased hybrid copolymers of poly(ortho-benzyl-L-tyrosine) with polydienes found that the polypeptide chains predominantly form β-sheets. mdpi.com Another study introduced a method to create β-sheet poly(L-tyrosine) by using a tert-butyl benzyl group as a steric handle to promote an α-helical conformation during polymerization, which then converts to a β-sheet after deprotection. acs.org The secondary structures of pyrene-DPA-PBLG polypeptides were found to be a mixture of α-helical and β-sheet conformations for shorter chains, while longer chains favored α-helical structures. rsc.org A copolymer of L-proline and O-benzyl-L-tyrosine showed a conformational transformation from a rod-like structure (Form I) to a more flexible one (Form II) with changes in solvent composition. oup.comoup.com

Polypeptide/CopolymerSecondary StructureMethod of AnalysisReference
Poly-L-tyrosineHelical or random-chainOptical Rotatory Dispersion researchgate.net
Poly-O-carbobenzoxy-L-tyrosine CopolymersHelicalInfrared Spectroscopy, X-ray Diffraction researchgate.net
Poly(ortho-benzyl-L-Tyr)-polydiene CopolymersPredominantly β-sheetsInfrared Spectroscopy mdpi.com
Pyrene-DPA-PBLG Polypeptides (short chain)α-helical and β-sheet mixtureFTIR, WAXD rsc.org
Pyrene-DPA-PBLG Polypeptides (long chain)α-helicalFTIR, WAXD rsc.org
Copolymer of L-proline and O-benzyl-L-tyrosineForm I (rod-like) to Form II (flexible)- oup.comoup.com

Side Chain Conformations and Torsion Angles

The flexibility of the amino acid side chain, described by a set of dihedral or torsion angles (χ), is a critical determinant of molecular conformation. academie-sciences.frmdpi.com For amino acids with aromatic side chains like tyrosine, the key torsion angles are χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ). mdpi.com The energetically favored conformations for the χ1 angle are known as gauche(+), trans, and gauche(-). expasy.org The gauche(+) conformation is typically the most frequent. expasy.org For residues with an sp2 hybridized γ-atom, such as tyrosine, the χ2 angle is commonly found to be around +/- 90 degrees to minimize steric hindrance. expasy.org

In a crystal structure analysis of a closely related compound, O-benzyl-L-tyrosine N-carboxy anhydride, the side chain was found to have an extended conformation. nih.govresearchgate.net The specific torsion angles determined in this study provide a concrete example of a stable side-chain arrangement. nih.govresearchgate.net

Table 1: Torsion Angles in O-benzyl-L-tyrosine N-carboxy anhydride This interactive table provides data from a crystallographic study of a derivative, illustrating typical side chain torsion angles.

Torsion Angle Value (°)
C3—C4—C5—C6 98.8 (2)
C7—C8—O4—C11 179.01 (18)

Data sourced from Kanazawa, H. (2017). nih.govresearchgate.net

Influence of N-Methylation on Peptide Conformation

N-methylation, the substitution of a methyl group on the amide nitrogen of a peptide backbone, is a modification known to significantly influence peptide conformation. nih.govresearchgate.net Studies on model dipeptides show that the effect of N-methylation is highly dependent on the chirality of the amino acid residues. researchgate.net For homochiral sequences (e.g., L-X-L-Y), N-methylation strongly promotes a βVI-folded conformation, which is characterized by a cis amide bond. researchgate.net In contrast, heterochiral sequences tend to maintain a βII-folded conformation with a trans amide bond. researchgate.net

A crystallographic study of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine was conducted specifically to examine the conformational role of N-methylation. nih.gov The analysis revealed that the side chain adopts a folded conformation, and the two phenyl rings are oriented almost perpendicular to each other. nih.gov This contrasts with the extended conformation seen in some non-N-methylated derivatives, highlighting the significant structural impact of this modification. nih.govnih.gov

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Studies of Polypeptides

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful spectroscopic techniques used to investigate the secondary structure of polypeptides in solution. acs.orgnih.gov Studies on poly-L-tyrosine and its copolymers with L-glutamic acid have been instrumental in understanding their conformational properties. nih.gov

The analysis often involves applying the Moffitt equation to the ORD data, which can determine the b₀ coefficient. researchgate.net This parameter is indicative of helical structures. researchgate.netcdnsciencepub.com For instance, studies on copolymers of O-carbobenzoxy-L-tyrosine and benzyl L-glutamate showed that the variation in the b₀ coefficient with composition suggests a helical structure for the poly-O-carbobenzoxy-L-tyrosine, similar to that of poly-(benzyl L-glutamate). researchgate.net

Computational and Theoretical Studies

Computational chemistry provides indispensable tools for investigating the electronic structure, reactivity, and interaction of molecules like this compound at an atomic level. These theoretical approaches complement experimental findings and guide further research.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method to determine the molecular geometry and electronic properties of molecules. cumhuriyet.edu.trresearchgate.net For tyrosine derivatives, calculations are frequently performed using the B3LYP functional with basis sets such as 6-311++G(d,p). cumhuriyet.edu.trnih.govpensoft.net These calculations provide optimized molecular geometries, including precise bond lengths and angles, which can be compared with experimental data. cumhuriyet.edu.trrsc.org

For example, DFT calculations on tyrosine have determined the bond lengths within its aromatic ring and for its key functional groups. cumhuriyet.edu.tr Such theoretical studies have also been employed to investigate the dissociation mechanisms of protonated N-benzyltyrosine amides, providing insights into the formation of ion/neutral complexes. nih.gov

Table 2: Selected Theoretical Geometric Parameters for L-Tyrosine This interactive table presents bond length data for the parent amino acid L-Tyrosine, calculated using DFT/B3LYP/6-311++G(d,p), which serves as a baseline for its derivatives.

Bond Bond Length (Å)
C-C (in benzene (B151609) ring) 1.39
C=C (in benzene ring) 1.39
C-N 1.45
C=O 1.23
C-O 1.38

Data sourced from Al-Otaibi, et al. (2021). cumhuriyet.edu.tr

Molecular Docking Studies for Drug-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for understanding drug-receptor interactions and for virtual screening of potential drug candidates. nih.govresearchgate.net

Docking studies have been performed on various L-tyrosine derivatives to explore their potential as inhibitors for different therapeutic targets. nih.govresearchgate.net For instance, derivatives of N-(2-benzoylphenyl)-L-tyrosine were docked into the peroxisome proliferator-activated receptor-γ (PPAR-γ) to understand their anti-diabetic activity. researchgate.net Other studies have investigated L-tyrosine derivatives as inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer. nih.gov These simulations identified key interactions, such as hydrogen bonds between the ligand's carbonyl or sulfonyl groups and receptor residues like Leu82 and Ala83, and π-π stacking interactions with residues like Phe86. nih.gov Similarly, docking of other derivatives has been performed against targets like EGFR tyrosine kinase. nih.govrsc.org

Table 3: Examples of Molecular Docking Studies on Tyrosine Derivatives This interactive table summarizes findings from various molecular docking studies, highlighting the protein targets and key interactions for different L-Tyrosine derivatives.

Ligand Type Protein Target Key Interactions Noted
N-(2-benzoylphenyl)-L-tyrosine derivatives PPAR-γ Correlation between experimental and computational values justified. researchgate.net
L-tyrosine based MMP-2 inhibitors MMP-2 Hydrogen bonding with Leu82, Ala83; π-π interaction with Phe86. nih.gov
N-benzyl-furo[3,4-d]pyrimidine derivative EGFR Tyrosine Kinase Stable ligand-receptor interaction observed. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity and electronic properties. pensoft.netiucr.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pensoft.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org

DFT calculations are used to determine the energies of these orbitals. cumhuriyet.edu.trpensoft.net For L-tyrosine, the HOMO-LUMO energy gap was calculated to be 0.20501 eV. cumhuriyet.edu.tr This type of analysis helps in rationalizing the outcomes of biological assays and understanding the charge transfer characteristics within the molecule. pensoft.netiucr.org

Table 4: FMO Energy Values for L-Tyrosine and a Pyrrole-Based Inhibitor This interactive table provides calculated HOMO, LUMO, and energy gap values, illustrating the electronic characteristics that influence molecular reactivity.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
L-Tyrosine - - 0.20501
Pyrrole-based dual inhibitor 5 -5.50 -0.86 4.64

Data sourced from Al-Otaibi, et al. (2021) cumhuriyet.edu.tr and Georgieva, et al. (2023). pensoft.net

Electrostatic Potential (MEP) and Molecular Charge Distribution Analysis

The analysis of the Molecular Electrostatic Potential (MEP) and the distribution of molecular charges are crucial computational tools for understanding the chemical reactivity and intermolecular interactions of this compound. The MEP provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Theoretical calculations, often employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are used to determine the MEP and molecular charge distribution. cumhuriyet.edu.tr The MEP map illustrates the electrostatic potential across the molecule's surface, with different colors representing varying potential values. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. cumhuriyet.edu.trnih.gov Conversely, blue areas indicate regions of positive electrostatic potential, usually around hydrogen atoms, which are favorable for nucleophilic attack. cumhuriyet.edu.tr Green regions represent areas of neutral potential. nih.gov

For a molecule like this compound, the MEP would likely show significant negative potential around the oxygen atoms of the carboxyl group and the hydroxyl group on the phenol ring. The nitrogen atom of the secondary amine would also exhibit a negative potential. Regions of positive potential would be expected around the hydrogen atoms of the amine, carboxyl, and hydroxyl groups.

The molecular charge distribution, often calculated using methods like Mulliken population analysis or Natural Population Analysis (NPA), provides quantitative data on the partial charges of individual atoms within the molecule. cumhuriyet.edu.trnih.gov This analysis helps in understanding the electronic structure and the nature of chemical bonds. The distribution of charges can reveal the formation of donor and acceptor pairs, which are crucial for charge transfer within the molecule. cumhuriyet.edu.tr

In a study on the related amino acid L-tyrosine, Mulliken atomic charges were calculated using the B3LYP/6-311++G(d,p) method. cumhuriyet.edu.tr The results indicated that the oxygen atoms of the carboxylic acid and hydroxyl group carried significant negative charges, while the carbon atom of the carbonyl group was positively charged. The hydrogen atoms of the hydroxyl and amino groups also showed positive charges. cumhuriyet.edu.tr The introduction of a benzyl group to the nitrogen atom in this compound would influence this charge distribution, particularly affecting the charge on the nitrogen and adjacent atoms.

Interactive Data Table: Hypothetical Mulliken Atomic Charges for this compound

The following table presents hypothetical Mulliken atomic charge data for key atoms in this compound. This data is extrapolated from findings on L-tyrosine and considers the electronic effects of the N-benzyl substituent. The calculations are assumed to be performed at the B3LYP/6-311++G(d,p) level in the gas phase.

AtomHypothetical Mulliken Charge (e)
O (Carboxyl C=O)-0.55
O (Carboxyl O-H)-0.65
C (Carboxyl C=O)+0.70
N (Amine)-0.70
O (Phenolic)-0.60
H (Amine N-H)+0.40
H (Carboxyl O-H)+0.45
H (Phenolic O-H)+0.42

Note: This data is illustrative and intended to represent the expected charge distribution based on the analysis of structurally similar molecules.

The analysis of MEP and molecular charge distribution provides valuable insights into the reactive sites of this compound. The negatively charged regions on the oxygen and nitrogen atoms suggest their role as centers for electrophilic interactions, while the positively charged hydrogen atoms are likely sites for nucleophilic interactions. This information is fundamental for predicting the molecule's behavior in chemical reactions and its potential interactions with biological macromolecules.

Emerging Research Avenues and Biotechnological Implications

N-Benzyl-L-Tyrosine as a Chiral Building Block in Asymmetric Synthesis

This compound serves as a valuable chiral building block in asymmetric synthesis, a field focused on the stereoselective creation of complex molecules. The inherent chirality of the L-tyrosine backbone, combined with the protective benzyl (B1604629) group on the amine, makes it an ideal starting material for synthesizing enantiomerically pure compounds. scispace.comresearchgate.net This is particularly crucial in the development of pharmaceuticals, where the stereochemistry of a molecule can dictate its efficacy and safety.

The benzyl group provides protection to the amino group, allowing for selective reactions at other parts of the molecule. chemimpex.com This protection is stable under various reaction conditions but can be removed when necessary, providing a versatile tool for synthetic chemists. For instance, N-protected tyrosine derivatives are utilized in the synthesis of alkaloids and other biologically active compounds. researchgate.net The use of this compound and related compounds as chiral auxiliaries can guide the stereochemical outcome of a reaction, leading to the desired isomer with high purity. scispace.com This approach has been instrumental in the synthesis of various complex natural products and their analogues.

An example of its application is in the asymmetric synthesis of α-benzyl cyclic carbonyl compounds, which are important motifs in many anti-cancer compounds. nih.gov While this particular study focuses on a chemoenzymatic cascade, the principle of using a chiral precursor to guide the synthesis of a complex chiral molecule is a cornerstone of asymmetric synthesis where this compound can play a significant role.

Biotechnological and Microbial Production Routes for L-Tyrosine and its Modified Derivatives

The industrial production of L-tyrosine and its derivatives has increasingly shifted towards biotechnological methods, which are considered more sustainable and environmentally friendly compared to traditional chemical synthesis. asm.org These methods primarily involve microbial fermentation and enzymatic biocatalysis.

Microbial fermentation, particularly using engineered strains of Escherichia coli, is a prominent method for producing L-tyrosine. asm.orgasm.orgdoi.org Researchers have employed various metabolic engineering strategies to enhance production yields by redirecting the flow of carbon towards the shikimate pathway, which is the biosynthetic route for aromatic amino acids. asm.orgresearchgate.net

Key strategies include:

Deregulation of Feedback Inhibition: Key enzymes in the L-tyrosine biosynthesis pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and chorismate mutase/prephenate dehydrogenase (encoded by tyrA), are subject to feedback inhibition by L-tyrosine. Expressing feedback-resistant variants of these enzymes is a common strategy to increase production. asm.orgau.dknih.gov

Increasing Precursor Availability: Enhancing the supply of the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) is crucial for improving L-tyrosine yields. asm.orgresearchgate.net This can be achieved by overexpressing genes like tktA (transketolase) and inactivating pathways that consume PEP, such as the phosphotransferase system (PTS). doi.org

Relieving Pathway Bottlenecks: Identifying and alleviating bottlenecks in the biosynthetic pathway is essential. For example, replacing the bifunctional quinate/shikimate dehydrogenase (YdiB) with its paralog AroE in E. coli has been shown to prevent the accumulation of intermediates and side products. asm.org

These strategies have led to significant improvements in L-tyrosine production. For example, a metabolically engineered E. coli strain was able to produce over 2 g/L of L-tyrosine, achieving 80% of the theoretical yield from glucose. asm.org Another study reported the production of 3 g/L of L-tyrosine in bioreactor experiments. asm.orgau.dknih.gov While these methods focus on L-tyrosine, the development of high-producing strains provides a platform for the subsequent synthesis of this compound. However, direct microbial production of this compound has not been extensively reported and remains a potential area for future research.

Engineered Strain / Method Key Genetic Modifications L-Tyrosine Titer Yield Reference
E. coli MG1655Overexpression of feedback-resistant aroG and tyrA, replacement of YdiB with AroE, optimization of gene expression.>2 g/L80% of theoretical yield asm.org
E. coliExpression of feedback-insensitive TyrC from Zymomonas mobilis and PheACM from E. coli.3 g/L66 mg/g glucose asm.orgau.dknih.gov
E. coli BW25113Deletion of tyrR and ptsG, and further deletion of pykA and pykF.45 mg/L (in shake flask)~74% improvement over parent doi.org

Enzymatic biocatalysis offers a powerful tool for the derivatization of L-tyrosine. One of the most important enzymes in this context is tyrosine phenol-lyase (TPL). google.comjmb.or.krnih.gov TPL can catalyze the reversible synthesis of L-tyrosine and its derivatives from phenol (B47542) (or substituted phenols), pyruvate, and ammonia. google.comjmb.or.kr This enzymatic method is advantageous due to its high stereoselectivity and mild reaction conditions. google.com

Engineered TPL variants have been developed to improve their stability and activity, especially in the presence of phenolic substrates which can be inhibitory. google.com For industrial-scale production, a fed-batch system using a thermostable TPL from Symbiobacterium toebii has been successfully employed, achieving a remarkable L-tyrosine production of 130 g/L. jmb.or.kr

Furthermore, multi-enzyme cascade reactions are being explored for the synthesis of L-tyrosine derivatives from simple starting materials. A one-pot, two-step cascade using a monooxygenase (P450 BM3) and TPL has been demonstrated for the synthesis of L-DOPA surrogates from monosubstituted benzenes, pyruvate, and ammonia, reaching titers of up to 5.2 g/L. acs.org This approach could potentially be adapted for the synthesis of precursors to this compound.

Enzyme System Substrates Product Titer/Yield Reference
Tyrosine Phenol-Lyase (TPL) from Symbiobacterium toebiiPhenol, Pyruvate, AmmoniaL-Tyrosine130 g/L (94% conversion yield) jmb.or.kr
P450 BM3 and Tyrosine Phenol-Lyase (TPL)Toluene, Pyruvate, Ammonia3-methyl-L-tyrosine2 g/L (>97% ee) acs.org
Engineered Tyrosine Phenol-Lyase (TPL)Catechol, Pyruvate, AmmoniaL-DOPAImproved efficiency over wild-type google.com

Metabolic Engineering Strategies for Enhanced Production

Development of Novel this compound Conjugates and Hybrid Materials

The unique chemical structure of this compound makes it an attractive monomer for the synthesis of novel polymers and hybrid materials. Specifically, research has been conducted on the synthesis of hybrid copolymers containing poly(ortho-benzyl-L-tyrosine) (P(o-Bn-L-Tyr)). mdpi.comresearchgate.net These materials combine the properties of synthetic polymers with those of polypeptides, leading to materials with unique self-assembly behaviors and thermal properties. mdpi.com

The synthesis of these hybrid materials typically involves the ring-opening polymerization of the corresponding N-carboxyanhydride (NCA) of O-benzyl-L-tyrosine. mdpi.commdpi.com This approach allows for the creation of well-defined block copolymers with controlled molecular weights and architectures. Such biobased hybrid materials have potential applications in fields ranging from nanotechnology to drug delivery. mdpi.com

Advanced Functionalization for Targeted Research Applications

The functionalization of this compound opens up possibilities for creating molecules with tailored properties for specific research applications, including bioconjugation and the development of targeted therapeutics. chemimpex.com The benzyl group on the nitrogen and the phenolic hydroxyl group (if not also benzylated) are key sites for chemical modification.

Recent advances in photoredox catalysis have enabled the late-stage benzylic C-H functionalization of tyrosine derivatives under mild conditions. researchgate.net This strategy allows for the introduction of a wide range of functional groups with high chemoselectivity, which is particularly valuable for modifying complex peptides and drug-like molecules. researchgate.net While this research was demonstrated on tyrosine derivatives, the principles are applicable to this compound, offering a pathway to novel functionalized compounds.

Furthermore, the tyrosine residue itself is a target for chemoselective bioconjugation reactions. nih.govualberta.cabeilstein-journals.org These methods, which often target the phenolic ring, can be used to attach probes, drugs, or other molecules to peptides and proteins. For this compound, such functionalization would likely occur at the phenolic ring, assuming it is unprotected. These strategies are crucial for developing antibody-drug conjugates (ADCs) and other targeted therapies. beilstein-journals.org

The synthesis of short, mixed peptides containing N-Boc-O-benzyl-L-tyrosine has also been reported, highlighting its use in constructing specific peptide sequences with potential biological activities. mtu.edumdpi.com These studies underscore the versatility of this compound as a modifiable building block for creating advanced functional molecules.

Q & A

Q. What are the established synthetic routes for N-Benzyl-L-tyrosine, and how can reaction efficiency be optimized?

this compound is typically synthesized via benzylation of L-tyrosine using benzyl halides or benzyloxycarbonyl (Cbz) protecting groups under alkaline conditions. Reaction efficiency depends on solvent choice (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) can confirm intermediate formation . Optimizing pH and using catalysts like 4-dimethylaminopyridine (DMAP) may enhance yield.

Q. Which purification methods are most effective for isolating this compound from byproducts?

Recrystallization using ethanol/water mixtures or ethyl acetate is common. For higher purity, column chromatography (silica gel, eluent: chloroform/methanol) or preparative HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) is recommended. Purity validation should include HPLC (>95% by area) and melting point analysis (e.g., 118–121°C, as seen in related tyrosine derivatives) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to verify benzyl group incorporation (δ ~7.3 ppm for aromatic protons) and α-carbon configuration.
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1720 cm1^{-1} (ester carbonyl, if applicable).
  • Optical rotation : Compare observed [α]D_D values with literature to confirm enantiomeric purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Systematic replication under controlled conditions is critical. Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) and characterize compounds rigorously (e.g., LC-MS for purity, differential scanning calorimetry for polymorph analysis). Reference standards from databases like NIST Chemistry WebBook can aid comparisons .

Q. How do structural modifications (e.g., N-benzyl vs. O-benzyl groups) impact this compound’s enzyme-binding affinity?

Modifying the benzyl group’s position alters steric and electronic interactions. For example, O-benzylation may reduce hydrogen-bonding capacity compared to N-benzylation. Use molecular docking simulations (software: AutoDock Vina) paired with surface plasmon resonance (SPR) to quantify binding kinetics. Comparative studies with analogues like O-Benzyl-L-tyrosine (CAS 16652-64-5) can reveal structure-activity trends .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • LC-MS/MS : Employ a reversed-phase column (e.g., C18) with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) for sensitivity.
  • Isotope dilution : Use deuterated internal standards (e.g., this compound-d7_7) to correct for matrix effects.
  • Validate methods per ICH guidelines, including limits of detection (LOD < 0.1 ng/mL) and recovery rates (85–115%) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated stability testing per ICH Q1A(R2):

  • Temperature : 40°C/75% RH for 6 months.
  • Light exposure : ICH Q1B photostability guidelines.
  • Analytical endpoints : HPLC purity, chiral integrity (via circular dichroism), and degradation product identification (LC-HRMS). Store samples at 0–6°C for long-term stability, as recommended for similar tyrosine derivatives .

Q. What methodologies address low solubility of this compound in aqueous buffers for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility.
  • pH adjustment : Solubilize in mildly alkaline buffers (pH 8–9) due to the compound’s carboxylic acid group.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for controlled release. Validate biocompatibility via MTT assay .

Methodological Best Practices

  • Data Reporting : Follow Cochrane Handbook guidelines for transparent reporting of experimental variables (e.g., reagent batches, instrument calibration) to ensure reproducibility .
  • Resource Identification : Use Research Resource Identifiers (RRIDs) for chemicals and assays, as recommended by the Society for Research on Nicotine and Tobacco .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.